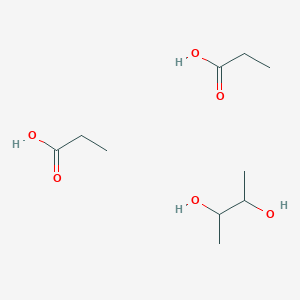

Butane-2,3-diol;propanoic acid

Description

Structure

2D Structure

Properties

CAS No. |

65643-99-4 |

|---|---|

Molecular Formula |

C10H22O6 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

butane-2,3-diol;propanoic acid |

InChI |

InChI=1S/C4H10O2.2C3H6O2/c1-3(5)4(2)6;2*1-2-3(4)5/h3-6H,1-2H3;2*2H2,1H3,(H,4,5) |

InChI Key |

CAXOUSVIGNQURR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.CCC(=O)O.CC(C(C)O)O |

Origin of Product |

United States |

Butane 2,3 Diol: Advanced Biotechnological Production and Metabolic Engineering Paradigms

Microbial Fermentation Systems for Butane-2,3-diol Biosynthesis

Valorization of Renewable Feedstocks for Butane-2,3-diol Production

The sustainable production of butane-2,3-diol heavily relies on the utilization of renewable and cost-effective feedstocks. Research has focused on a variety of carbon sources, from simple sugars to complex lignocellulosic biomass, to make the biotechnological production of this platform chemical economically viable.

Utilization of Glucose and Glycerol (B35011)

Glucose, a readily metabolizable sugar, has been extensively studied as a carbon source for butane-2,3-diol production. Numerous microorganisms, including species of Klebsiella, Enterobacter, and Bacillus, efficiently convert glucose into butane-2,3-diol. nih.gov In a study using Enterobacter aerogenes, fed-batch fermentation with a high initial glucose concentration of 200 g/L resulted in a butane-2,3-diol concentration of 93.75 g/L, with a yield of 0.49 g/g and a productivity of 1.74 g/L/h. researchgate.net Another study with Bacillus amyloliquefaciens demonstrated that increasing initial glucose concentrations led to higher butane-2,3-diol production, although the specific productivity decreased at very high substrate levels. researchgate.net

Glycerol, a major by-product of the biodiesel industry, has emerged as a promising alternative feedstock. researchgate.net Its abundance and low cost make it an attractive substrate for microbial fermentation. researchgate.net Metabolic engineering of Klebsiella pneumoniae has been shown to significantly enhance butane-2,3-diol production from glycerol. kaist.ac.kr By deleting genes responsible for competing by-product formation, such as ethanol (B145695) and lactate (B86563), researchers achieved a high titer of 102.9 g/L and a productivity of 2.14 g/L/h from pure glycerol. kaist.ac.kr When crude glycerol was used, the titer and productivity were further enhanced to 105.3 g/L and 2.19 g/L/h, respectively. kaist.ac.krrepec.org This demonstrates the potential of valorizing industrial waste streams for the production of value-added chemicals.

| Microorganism | Feedstock | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |

| Enterobacter aerogenes SUMI014 | Glucose | Batch | 93.75 | 0.49 | 1.74 |

| Klebsiella pneumoniae GEM167ΔadhEΔldhA | Glycerol (Pure) | Fed-Batch | 102.9 | - | 2.14 |

| Klebsiella pneumoniae GEM167ΔadhEΔldhA | Glycerol (Crude) | Fed-Batch | 105.3 | - | 2.19 |

| Serratia sp. | Glycerol | Batch | - | 0.43 | - |

Conversion of Lignocellulosic Hydrolysates and Agricultural By-products

Lignocellulosic biomass, such as agricultural residues and forestry waste, represents a vast and underutilized source of fermentable sugars. mdpi.compolyu.edu.hk The conversion of this biomass into butane-2,3-diol typically involves a pretreatment step to break down the complex structure, followed by enzymatic hydrolysis to release fermentable sugars like glucose and xylose. nih.gov Various agricultural by-products have been successfully used for butane-2,3-diol production. For instance, oat hull and spruce bark hydrolysates have been shown to be effective feedstocks, with batch fermentation of oat hull hydrolysate yielding 37.59 g/L of butane-2,3-diol. nih.govresearchgate.net Similarly, acid-pretreated rice straw hydrolysate has been successfully fermented to produce butane-2,3-diol with yields between 0.39 and 0.44 g/g. nih.gov

Food waste is another abundant and low-cost feedstock. nih.govsemanticscholar.org Thermophilic fermentation of food waste using Bacillus licheniformis has achieved a high butane-2,3-diol titer of 36.7 g/L, a yield of 0.47 g/g, and a productivity of 0.99 g/L/h under optimized conditions. nih.gov Other agricultural by-products like molasses have also been investigated. In a study using Paenibacillus polymyxa, molasses-based media was used to evaluate cell growth and butane-2,3-diol production under different aeration conditions. frontiersin.org

| Feedstock | Microorganism | Titer (g/L) | Yield (g/g) |

| Oat Hull Hydrolysate | Not Specified | 37.59 | - |

| Spruce Bark Hydrolysate | Not Specified | 26.74 | - |

| Rice Straw Hydrolysate | Klebsiella sp. & Serratia sp. | - | 0.39 - 0.44 |

| Food Waste | Bacillus licheniformis YNP5-TSU | 36.7 | 0.47 |

Optimization of Carbon Source Integration in Fermentation Media

Optimizing the composition of the fermentation medium is crucial for maximizing butane-2,3-diol production. researchgate.net This includes not only the primary carbon source but also the nitrogen source and other essential nutrients. wikipedia.org Response surface methodology (RSM) has been employed to optimize medium components for butane-2,3-diol production by Bacillus subtilis. nih.gov The optimized medium, containing sucrose, ammonium citrate, and magnesium sulfate, resulted in a maximum butane-2,3-diol concentration of 125.5 g/L. nih.gov

The integration of different carbon sources can also be beneficial. For instance, the co-fermentation of glucose and xylose, the two major sugars in lignocellulosic hydrolysates, is a key challenge. researchgate.net Strains capable of efficiently utilizing both sugars are highly desirable for industrial applications. polyu.edu.hk Furthermore, the addition of supplements can enhance production. For example, the synergistic effect of acetate (B1210297) addition has been shown to improve the yield and productivity of butane-2,3-diol in Enterobacter aerogenes, leading to a 32.3% increase in production. researchgate.net

Bioprocess Engineering and Optimization Strategies

Beyond feedstock and media optimization, bioprocess engineering plays a critical role in enhancing the efficiency of butane-2,3-diol production. This involves the selection and optimization of fermentation modes and the precise control of environmental parameters.

Enhancements in Batch, Fed-Batch, and Continuous Fermentation Modes

Different fermentation strategies, including batch, fed-batch, and continuous modes, each have distinct advantages and are suited for different production goals. fermentorchina.cominfors-ht.com

Batch fermentation is the simplest mode, where all nutrients are provided at the beginning of the process. infors-ht.commicrobenotes.com It is often used for initial strain screening and process optimization. infors-ht.com However, high initial substrate concentrations can lead to substrate inhibition, limiting the final product concentration. researchgate.net In a batch culture of Bacillus subtilis, the highest concentration and productivity of butane-2,3-diol were achieved at an agitation speed of 500 rpm and an aeration rate of 2 L/min. nih.gov

Fed-batch fermentation involves the controlled feeding of nutrients during the fermentation process. microbenotes.com This strategy can overcome substrate inhibition and achieve higher cell densities and product titers. fermentorchina.commicrobenotes.com A fed-batch process with Bacillus subtilis using an optimized medium resulted in a butane-2,3-diol concentration of 132.4 g/L, with a productivity of 2.45 g/L/h and a yield of 0.45 g/g. nih.gov Similarly, a fed-batch strategy with acetate addition for Enterobacter aerogenes achieved a production of 126.10 g/L. researchgate.net

Continuous fermentation involves the continuous addition of fresh medium and removal of the culture broth, maintaining a constant volume. microbenotes.com This mode can lead to high productivity but is more complex to operate and carries a higher risk of contamination over long periods. infors-ht.comresearchgate.net While less commonly reported for butane-2,3-diol production compared to batch and fed-batch, continuous culture offers potential for long-term, stable production. researchgate.net

| Fermentation Mode | Microorganism | Titer (g/L) | Productivity (g/L/h) | Yield (g/g) |

| Batch | Bacillus subtilis CS13 | - | - | - |

| Fed-Batch | Bacillus subtilis CS13 | 132.4 | 2.45 | 0.45 |

| Fed-Batch | Enterobacter aerogenes SUMI014 | 126.10 | 2.10 | 0.38 |

Influence of Aeration and Anaerobic Conditions on Yield

Oxygen supply is a critical parameter in butane-2,3-diol fermentation, as it influences cell growth, metabolic pathways, and by-product formation. mdpi.com The metabolic pathway for butane-2,3-diol production is favored under microaerobic or oxygen-limited conditions. researchgate.net

Under aerobic conditions , higher oxygen levels generally promote cell growth but can lead to the formation of by-products like acetoin (B143602) at the expense of butane-2,3-diol. researchgate.net However, adequate aeration is necessary to suppress the formation of other inhibitors such as ethanol and lactic acid. researchgate.net In studies with Klebsiella oxytoca, increasing the agitation speed from 300 to 400 rpm in fed-batch fermentation led to higher butane-2,3-diol production (118.5 g/L) but a lower yield (0.34 g/g) due to increased acetoin accumulation. nih.gov

Anaerobic conditions or strictly controlled low aeration are often employed to enhance the final yield of butane-2,3-diol. nih.gov A two-stage aeration strategy is often effective, where an initial aerobic phase promotes cell growth, followed by a microaerobic or anaerobic phase to facilitate butane-2,3-diol production. researchgate.net This approach has been shown to lead to higher titers, productivity, and yields compared to constant aeration. researchgate.net For some organisms, like certain acetogenic bacteria, butane-2,3-diol production occurs under strictly anaerobic conditions using feedstocks like industrial waste gases. nih.gov

| Condition | Microorganism | Effect on Production |

| Aerobic | Klebsiella oxytoca | Higher cell mass, increased acetoin at high aeration |

| Oxygen-Limited | Paenibacillus polymyxa | Improved butane-2,3-diol titers compared to aerobic conditions |

| Anaerobic | Clostridium species | Production from industrial waste gases |

| Two-Stage Aeration | Not Specified | Higher titer, productivity, and yield |

Management of By-product Formation During Fermentation (e.g., Lactic Acid, Ethanol, Acetic Acid, Acetoin)

Key strategies for by-product management include:

Metabolic Engineering: This involves the targeted genetic modification of the production strain to block or attenuate the metabolic pathways leading to by-product formation. For instance, the knockout of the lactate dehydrogenase gene (ldh) is a common strategy to prevent the conversion of pyruvate (B1213749) to lactic acid. magtech.com.cn Similarly, deleting the alcohol dehydrogenase gene (adhE) can curtail the production of ethanol. nih.gov

Optimization of Fermentation Conditions: The culture environment plays a significant role in dictating the metabolic fate of the carbon source. Parameters such as pH, temperature, and aeration can be fine-tuned to favor the butane-2,3-diol synthesis pathway over competing pathways. For example, maintaining a slightly acidic pH (around 6.0) can induce the enzymes responsible for butane-2,3-diol production while suppressing the formation of organic acids. nih.gov Aeration levels are also crucial, as different agitation speeds can influence the accumulation of by-products like acetic acid. nih.gov

Process Control Strategies: Advanced fermentation strategies, such as fed-batch cultivation, can be employed to control the substrate concentration and avoid overflow metabolism, which often leads to increased by-product formation. nih.gov The addition of specific compounds, like acetate, has also been shown to synergistically improve the yield and productivity of butane-2,3-diol in some strains.

A significant challenge in butane-2,3-diol fermentation is the accumulation of acetoin, the immediate precursor. nih.govplos.org This occurs when the conversion of acetoin to butane-2,3-diol, catalyzed by butanediol (B1596017) dehydrogenase (also known as acetoin reductase), becomes a rate-limiting step. Overexpression of the gene encoding this enzyme (budC) is a widely used and effective strategy to reduce acetoin accumulation and enhance the final butane-2,3-diol titer. nih.govplos.org

The following table summarizes the common by-products and the corresponding management strategies:

| By-product | Management Strategy | Reference |

| Lactic Acid | Knockout of lactate dehydrogenase (ldh) gene | magtech.com.cn |

| Ethanol | Deletion of alcohol dehydrogenase (adhE) gene | nih.gov |

| Acetic Acid | Optimization of aeration and pH | nih.gov |

| Acetoin | Overexpression of butanediol dehydrogenase (budC) gene | nih.govplos.org |

Advanced Metabolic Engineering and Genetic Modification for Yield Enhancement

Gene Knockouts and Overexpression Strategies (e.g., adhE, ldh, budC, Pdc)

A cornerstone of metabolic engineering is the targeted manipulation of specific genes to reroute metabolic fluxes. This involves both the elimination of competing pathways through gene knockouts and the enhancement of the desired pathway through gene overexpression.

Gene Knockouts:

ldh (Lactate Dehydrogenase): The deletion of the ldh gene is a primary strategy to prevent the conversion of pyruvate to lactate, a major by-product in many butane-2,3-diol producing organisms. magtech.com.cn Knocking out this gene redirects the pyruvate pool towards the butane-2,3-diol synthesis pathway, thereby increasing the product yield. plos.orgresearchgate.net

adhE (Alcohol Dehydrogenase): To minimize the formation of ethanol, another significant by-product, the adhE gene is often targeted for deletion. nih.gov This prevents the reduction of acetyl-CoA to ethanol, conserving both carbon and reducing equivalents for butane-2,3-diol synthesis.

Pdc (Pyruvate Decarboxylase): In yeast strains like Saccharomyces cerevisiae, which are engineered for butane-2,3-diol production, the deletion of pyruvate decarboxylase genes (PDC) is crucial. This is because Pdc catalyzes the first step in ethanol fermentation, the primary metabolic route in yeast under anaerobic conditions. nih.govnih.gov Eliminating this activity is essential to channel pyruvate into the heterologous butane-2,3-diol pathway.

Gene Overexpression:

budC (Butanediol Dehydrogenase/Acetoin Reductase): As previously mentioned, the overexpression of the budC gene is a key strategy to enhance the conversion of acetoin to butane-2,3-diol. nih.govplos.org This helps to reduce the accumulation of the acetoin intermediate and drive the reaction towards the final product. rsc.org

The following table provides a summary of key gene targets and their roles in enhancing butane-2,3-diol production:

| Gene | Function | Strategy | Organism Example | Reference |

| ldh | Lactate Dehydrogenase | Knockout | Klebsiella oxytoca | magtech.com.cn |

| adhE | Alcohol Dehydrogenase | Knockout | Lactococcus lactis | nih.gov |

| Pdc | Pyruvate Decarboxylase | Knockout | Saccharomyces cerevisiae | nih.gov |

| budC | Butanediol Dehydrogenase | Overexpression | Klebsiella oxytoca | nih.govplos.org |

Adaptive Laboratory Evolution and Strain Improvement for Robustness

While rational metabolic engineering provides a powerful tool for strain improvement, adaptive laboratory evolution (ALE) offers a complementary approach to enhance the robustness and productivity of microbial cell factories. nih.govresearchgate.net ALE involves subjecting a microbial population to a prolonged period of cultivation under specific selective pressures, allowing for the natural selection of mutants with improved fitness and desired phenotypes. nih.gov

In the context of butane-2,3-diol production, ALE can be used to improve a strain's tolerance to various stressors encountered during fermentation, such as:

High product concentrations: Butane-2,3-diol itself can become toxic to the production organism at high titers. ALE can select for mutants with increased tolerance to the end product.

Inhibitory compounds in hydrolysates: When using lignocellulosic biomass as a feedstock, inhibitory compounds released during pretreatment can hinder microbial growth and fermentation performance. ALE has been successfully used to develop strains with enhanced tolerance to such inhibitors. nih.gov

The process of ALE typically involves serial passaging or continuous culture of the microbial population under the desired selective conditions. Over hundreds of generations, beneficial mutations accumulate, leading to a more robust and efficient production strain. nih.gov Following the evolution experiment, whole-genome sequencing of the evolved strains can reveal the genetic basis for the improved phenotype, providing valuable insights for further rational engineering efforts. dtu.dk For instance, an ALE experiment with Klebsiella pneumoniae resulted in a strain with a 3.2-fold increase in biomass in a medium containing inhibitory hydrolysate. nih.gov

Engineering of Carbon Flux and Redox Balance for Optimized Biosynthesis

The efficient biosynthesis of butane-2,3-diol is critically dependent on the optimal channeling of carbon from the substrate to the product and the maintenance of a balanced intracellular redox state. nih.gov Therefore, engineering both carbon flux and the redox balance, specifically the ratio of reduced nicotinamide adenine dinucleotide (NADH) to its oxidized form (NAD+), is paramount for maximizing production.

Carbon Flux Engineering:

The central aim of carbon flux engineering is to maximize the flow of metabolites through the butane-2,3-diol biosynthetic pathway while minimizing the flux through competing pathways. plos.orgresearchgate.net This is achieved through the gene knockout and overexpression strategies discussed previously. For example, deleting the ldhA gene and overexpressing the budA (α-acetolactate synthase) and budB (α-acetolactate decarboxylase) genes in Klebsiella pneumoniae resulted in a significant redirection of carbon flux towards butane-2,3-diol, leading to a 40% increase in production. plos.orgresearchgate.net

Redox Balance Engineering:

The conversion of glucose to butane-2,3-diol results in a surplus of NADH. nih.gov The cell must reoxidize this excess NADH to NAD+ to maintain redox homeostasis and allow glycolysis to continue. The final step in the butane-2,3-diol pathway, the reduction of acetoin to butane-2,3-diol, consumes one molecule of NADH, contributing to this reoxidation. nih.gov

However, an imbalance can still occur, leading to the production of other reduced by-products like ethanol as the cell attempts to regenerate NAD+. nih.gov Therefore, strategies to manage the NADH/NAD+ ratio are crucial. These include:

Overexpression of NADH Oxidase: The noxE gene from Lactococcus lactis, which encodes a water-forming NADH oxidase, can be expressed in the production host. This enzyme directly oxidizes NADH to NAD+ using oxygen as an electron acceptor, thereby helping to alleviate the redox imbalance. elsevierpure.com

Disruption of NADH-Consuming By-product Pathways: Knocking out genes like adhE not only prevents carbon loss to ethanol but also conserves NADH that would otherwise be consumed in this reaction. nih.gov

Cofactor Engineering: In some cases, the specificity of enzymes can be altered to utilize NADPH instead of NADH, or vice versa, to better balance the cellular pools of these reducing equivalents.

By carefully managing both the carbon flux and the intracellular redox state, metabolic engineers can create highly efficient microbial catalysts for the production of butane-2,3-diol.

Elucidation and Manipulation of Butane-2,3-diol Biosynthetic Pathways

A fundamental understanding of the native biosynthetic pathways for butane-2,3-diol is essential for their effective manipulation and optimization. This knowledge allows for the identification of rate-limiting steps, the characterization of key enzymes, and the rational design of metabolic engineering strategies.

Core Enzymatic Steps: Pyruvate to Butane-2,3-diol Cascade

The biosynthesis of butane-2,3-diol from the central metabolic intermediate, pyruvate, is a three-step enzymatic cascade in most producing bacteria. mdpi.comresearchgate.net

The core pathway is as follows:

Pyruvate to α-Acetolactate: Two molecules of pyruvate are condensed to form one molecule of α-acetolactate. This reaction is catalyzed by the enzyme α-acetolactate synthase (ALS) . mdpi.comnih.gov

α-Acetolactate to Acetoin: The α-acetolactate is then decarboxylated to produce acetoin. This step is carried out by the enzyme α-acetolactate decarboxylase (ALDC) . nih.govnih.gov

Acetoin to Butane-2,3-diol: Finally, acetoin is reduced to butane-2,3-diol in an NADH-dependent reaction. This final conversion is catalyzed by butanediol dehydrogenase (BDH) , also known as acetoin reductase (AR). mdpi.comnih.gov

The following table details the enzymes and reactions in the core biosynthetic pathway:

| Step | Reactant(s) | Product(s) | Enzyme | Gene (Example) |

| 1 | 2x Pyruvate | α-Acetolactate + CO2 | α-Acetolactate Synthase (ALS) | budB |

| 2 | α-Acetolactate | Acetoin + CO2 | α-Acetolactate Decarboxylase (ALDC) | budA |

| 3 | Acetoin + NADH + H+ | Butane-2,3-diol + NAD+ | Butanediol Dehydrogenase (BDH) | budC |

It is noteworthy that in some organisms, such as Saccharomyces cerevisiae, an alternative pathway exists where α-acetolactate is spontaneously decarboxylated to diacetyl under aerobic conditions. Diacetyl is then reduced to acetoin. nih.gov However, the three-step enzymatic pathway described above is the most common and efficient route for microbial butane-2,3-diol production.

α-Acetolactate Synthase (ALS) and α-Acetolactate Decarboxylase (α-ALD)

The biosynthesis of butane-2,3-diol in microorganisms begins with pyruvate, a central metabolite derived from the glycolysis of sugars. mdpi.com The initial and rate-limiting step in this pathway is catalyzed by the enzyme α-acetolactate synthase (ALS). nih.govresearchgate.net ALS facilitates the condensation of two pyruvate molecules to form α-acetolactate, releasing a molecule of carbon dioxide in the process. nih.gov This enzyme is a critical juncture in metabolism, as α-acetolactate is also a precursor for the synthesis of branched-chain amino acids like valine, leucine, and isoleucine. plos.org

2,3-Butanediol (B46004) Dehydrogenase (BDH) and Acetoin Reductase (AR)

The final step in the biosynthesis of butane-2,3-diol is the reduction of acetoin, a reaction catalyzed by the enzyme 2,3-butanediol dehydrogenase (BDH), which is also commonly referred to as acetoin reductase (AR). mdpi.comnih.govnih.gov This enzyme utilizes the cofactor NADH to reduce the ketone group of acetoin to a hydroxyl group, forming butane-2,3-diol. nih.govresearchgate.net The reaction is reversible, meaning BDH can also catalyze the oxidation of butane-2,3-diol back to acetoin, a process that is coupled with the reduction of NAD+ to NADH. plos.orgresearchgate.net

The BDH/AR enzyme plays a pivotal role in determining the final concentration and stereoisomeric purity of the produced butane-2,3-diol. nih.gov Different microorganisms express BDHs with varying stereospecificities, which directly influences the type of butane-2,3-diol isomer synthesized. mdpi.com For instance, the overexpression of a specific AR in Klebsiella oxytoca was shown to significantly enhance the final titer of butane-2,3-diol by efficiently converting the accumulating acetoin. plos.org The enzyme in K. oxytoca M1 demonstrated a much higher activity for acetoin reduction compared to butane-2,3-diol oxidation, driving the reaction toward product formation. plos.org Similarly, expressing a heterologous AR in Clostridium acetobutylicum, a species that naturally produces acetoin but lacks an AR, successfully enabled the production of d-2,3-butanediol. nih.gov

Mechanisms of Stereoisomer Biosynthesis and Interconversion

Butane-2,3-diol is a chiral molecule containing two stereocenters, which gives rise to three distinct stereoisomers: two optically active enantiomers, (2R,3R)-butane-2,3-diol and (2S,3S)-butane-2,3-diol, and an optically inactive meso-butane-2,3-diol. mdpi.comwikipedia.org The specific stereoisomers produced by a microorganism are determined by the stereospecificity of the enzymes in its metabolic pathway, particularly the 2,3-butanediol dehydrogenases (BDHs). mdpi.comnih.gov The precursor to these diols, acetoin, also exists as two stereoisomers, (3R)-acetoin and (3S)-acetoin. mdpi.com The formation of different butane-2,3-diol isomers originates from the reduction of these acetoin isomers by various stereospecific BDHs. mdpi.commdpi.com

(2R,3R)-, (2S,3S)-, and Meso-Butane-2,3-diol Formation

The biosynthesis of specific stereoisomers is directly linked to the available acetoin isomer and the type of BDH present.

(2R,3R)-Butane-2,3-diol: This isomer is typically produced from the reduction of (3R)-acetoin by a (2R,3R)-butanediol dehydrogenase. mdpi.com (3R)-acetoin is the direct product of the decarboxylation of α-acetolactate by α-acetolactate decarboxylase. nih.gov

(2S,3S)-Butane-2,3-diol: The formation of this isomer occurs through the reduction of (3S)-acetoin by a (2S,3S)-butanediol dehydrogenase. mdpi.com

Meso-Butane-2,3-diol: The synthesis of the meso form can occur via two primary routes. It can be produced from (3R)-acetoin by a meso-2,3-BDH or from (3S)-acetoin by a (2R,3R)-2,3-BDH. mdpi.com

The interconversion between acetoin isomers, potentially through an acetoin racemase, has been proposed but not definitively proven experimentally. mdpi.com However, the presence of multiple BDHs with different specificities within a single organism can lead to the production of a mixture of all three butane-2,3-diol stereoisomers. nih.gov For example, Klebsiella pneumoniae is known to produce both meso- and (2S,3S)-2,3-BDO when grown on glucose. mdpi.com

Stereospecificity of Associated Enzymes (e.g., R,R-BDH, S,S-BDH)

The stereochemical outcome of butane-2,3-diol synthesis is governed by the stereospecificity of the butanediol dehydrogenases. These enzymes can be broadly classified based on the isomers they produce. nih.gov

(2R,3R)-BDH (R,R-BDH): This class of enzymes specifically catalyzes the conversion of (3R)-acetoin to (2R,3R)-butane-2,3-diol. mdpi.commdpi.com Interestingly, some R,R-BDHs can also convert (3S)-acetoin into meso-butane-2,3-diol. mdpi.com

(2S,3S)-BDH (S,S-BDH): These enzymes are responsible for the production of (2S,3S)-butane-2,3-diol from (3S)-acetoin. mdpi.com

Meso-BDH: This type of dehydrogenase primarily converts (3R)-acetoin into meso-butane-2,3-diol. mdpi.com

The presence and activity of these distinct, stereospecific enzymes are key factors that allow for the controlled, enantiopure production of specific butane-2,3-diol isomers through metabolic engineering. researchgate.net For example, deleting a meso-BDH gene in Bacillus licheniformis was shown to enhance the production of optically pure (2R,3R)-butane-2,3-diol. mdpi.com

Physiological Functions of Butane-2,3-diol in Microbial Metabolism

The physiological role of butane-2,3-diol synthesis in microbial metabolism, while not fully understood, is believed to serve several important functions for the cell. mdpi.com One of the primary proposed functions is the prevention of intracellular acidification. mdpi.comnih.gov During mixed-acid fermentation, microorganisms produce various acidic end-products, which can lower the intracellular and extracellular pH to lethal levels. The conversion of two molecules of acidic pyruvate into one molecule of neutral butane-2,3-diol helps to mitigate this acidification, allowing the organism to survive in acidic environments. mdpi.comresearchgate.net

Another key function is the regulation of the intracellular NAD+/NADH ratio. mdpi.com The reduction of acetoin to butane-2,3-diol consumes NADH, regenerating NAD+. This is crucial for maintaining redox balance and allowing glycolysis to continue under anaerobic or microaerobic conditions where oxidative phosphorylation is limited. nih.gov Additionally, butane-2,3-diol can serve as a carbon and energy storage compound. mdpi.com Under conditions of carbon starvation, some bacteria can catabolize the stored butane-2,3-diol to generate energy for survival. frontiersin.org Finally, in the context of the rhizosphere, butane-2,3-diol can protect bacterial cells from harmful compounds present in plant root exudates, thereby enhancing their ability to colonize plant roots. frontiersin.org

Derivatives and Downstream Chemical Transformations of Biotechnologically Produced Butane-2,3-diol

Biotechnologically produced butane-2,3-diol is a versatile platform chemical that can be converted into a wide array of valuable derivatives through various chemical transformations. frontiersin.orgresearchgate.net Its two hydroxyl groups provide reactive sites for numerous downstream reactions.

One of the most significant applications is its dehydration to produce methyl ethyl ketone (MEK), a high-value industrial solvent and fuel additive. researchgate.net Another important derivative is 1,3-butadiene, a key monomer used in the production of synthetic rubber. Historically, the need for 1,3-butadiene for the war effort during World War II spurred significant research into the fermentative production of butane-2,3-diol. wikipedia.org

Other potential derivatives and their applications are summarized below:

| Derivative | Transformation Method | Potential Applications |

| Methyl Ethyl Ketone (MEK) | Dehydration | Solvents, fuel additives, resins, lacquers researchgate.net |

| 1,3-Butadiene | Dehydration | Synthetic rubber (polybutadiene) wikipedia.org |

| Diacetyl | Dehydrogenation | Food flavoring (buttery taste) |

| Acetoin | Dehydrogenation | Food flavoring, precursor for other chemicals researchgate.net |

| Polyesters/Polyurethanes | Polymerization | Bio-based plastics, polymers wikipedia.orgresearchgate.net |

| Antifreeze Agents | Direct Use | Low freezing point (-60 °C) makes it suitable for antifreeze formulations researchgate.net |

The ability to produce specific, optically pure stereoisomers of butane-2,3-diol through biotechnology is particularly valuable, as these can serve as chiral building blocks for the asymmetric synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Conversion to Biofuels and Fuel Additives (e.g., Methyl Ethyl Ketone, 1,3-Butadiene)

Butane-2,3-diol (2,3-BDO) is a key bio-based platform chemical that can be upgraded to valuable biofuels and fuel additives, most notably methyl ethyl ketone (MEK) and 1,3-butadiene (1,3-BD). These conversions are typically achieved through catalytic dehydration processes.

Methyl Ethyl Ketone (MEK)

The dehydration of 2,3-BDO to MEK is a promising green alternative for producing this important industrial solvent and fuel additive. The reaction involves the removal of a water molecule: (CH₃CHOH)₂ → CH₃C(O)CH₂CH₃ + H₂O wikipedia.org. This process is facilitated by various homogeneous and heterogeneous acid catalysts. Research has explored the use of mineral acids like H₂SO₄ and H₃PO₄, as well as solid acid catalysts such as silica- and alumina-based materials, metal oxides, and zeolites researchgate.net.

Zeolites, particularly ZSM-5, have shown effectiveness in favoring the dehydration to MEK researchgate.net. The reaction conditions, including temperature and catalyst concentration, play a crucial role in maximizing yield and selectivity. For instance, using a molecular sieve-type solid acid catalyst at temperatures between 200-300°C, a 2,3-BDO conversion rate of 94.2-100% can be achieved, with MEK selectivity reaching 70.1-94.2% google.com. Further studies have shown that increasing the reaction temperature can significantly enhance conversion rates, with one pilot-scale study demonstrating that 2,3-BDO conversion rises from 23% to 98% as the temperature increases from 300°C to 325°C, reaching 99.9% at 335°C mdpi.com.

| Catalyst System | Reaction Temperature (°C) | 2,3-BDO Conversion (%) | MEK Selectivity (%) | Reference |

|---|---|---|---|---|

| Molecular Sieve Solid Acid | 200-300 | 94.2-100 | 70.1-94.2 | google.com |

| HZSM-5 | Not Specified | Up to 97.2 (with boric acid) | 62.1 | mdpi.com |

| Fixed Bed Reactor Catalyst | 330-340 | ~99.9 | ~32 | mdpi.com |

1,3-Butadiene (1,3-BD)

The production of 1,3-butadiene from 2,3-BDO is historically significant, with research dating back to World War II for the synthesis of synthetic rubber wikipedia.org. 1,3-BD is a crucial monomer for producing various polymers and elastomers. The conversion from 2,3-BDO is a dehydration reaction that can proceed through different pathways, sometimes involving intermediates like methyl vinyl carbinol google.com.

The process typically occurs at high temperatures over a solid catalyst. A variety of catalysts have been investigated, including thorium oxide, which yielded up to 60% 1,3-BD at 350°C, and catalysts based on rare earth metals, Group IIIA metals, or zirconium mdpi.comgoogle.comosti.gov. The dehydration can be performed in one or two steps. In a two-step process, 2,3-BDO is first dehydrated to methyl vinyl carbinol, which is then subsequently dehydrated to 1,3-butadiene over a solid acid catalyst google.comosti.gov. While acid catalysts can facilitate the dehydration, they often favor the production of MEK google.com. Therefore, catalyst selection is critical to maximize the selectivity towards 1,3-butadiene.

| Catalyst Type | Key Features | Intermediate(s) | Reference |

|---|---|---|---|

| Thorium Oxide | Achieved 60% yield of 1,3-BD at 350°C. | Not specified | mdpi.com |

| MxOy (M = rare earth metal, Group IIIA metal, Zr) | Can be used in a one or two-step process. | Methyl vinyl carbinol | google.comosti.gov |

| Cesium oxide-silica composite | Used for direct dehydration reaction. | Not specified | google.com |

Utilization as a Precursor for Polymer Synthesis (e.g., Polyurethane, Plastics)

Bio-based 2,3-butanediol is an attractive monomer for creating more sustainable polymers. Its two hydroxyl groups allow it to be incorporated into polyesters and polyurethanes, serving as a building block for a wide range of plastic materials researchgate.netspecialchem.com.

Polyurethane

In polyurethane (PU) synthesis, diols are reacted with diisocyanates. 2,3-BDO can function as a chain extender, which helps form the hard segments of the polyurethane structure through reaction with isocyanate groups acs.orgresearchgate.net. Specifically, the meso-isomer of 2,3-BDO has been used with naphthalene-1,5-diisocyanate to produce a type of polyurethane known as "Vulkollan" wikipedia.org. The structure of the diol, including the use of a secondary diol like 2,3-BDO versus a primary diol like 1,4-butanediol, influences the final properties of the polymer mdpi.com. The lower reactivity of the secondary hydroxyl groups in 2,3-BDO can affect polymerization rates and the final molecular weight of the polyurethane acs.org.

Plastics

2,3-BDO is a viable bio-based monomer for the synthesis of various plastics, particularly polyesters. Polyesters are formed through the polycondensation of diols with dicarboxylic acids or their derivatives. While polyesters based on 2,3-BDO and shorter-chain diacids have been known to result in amorphous resins or low molecular weight oils, recent research has focused on creating high molecular weight semicrystalline polyesters by reacting 2,3-BDO with long-chain aliphatic dicarboxylates acs.org.

Propanoic Acid: Biotechnological Production and Metabolic Regulatory Networks

Microbial Fermentation Systems for Propanoic Acid Synthesis

Propanoic acid, a valuable platform chemical, is increasingly produced via biotechnological routes as a sustainable alternative to petrochemical synthesis. mdpi.comwikipedia.org Microbial fermentation, utilizing robust microorganisms, allows for the conversion of renewable feedstocks into propanoic acid. mdpi.com Central to this bioproduction are bacteria of the genus Propionibacterium, which are renowned for their natural ability to synthesize propanoic acid as a primary metabolic end-product. wikipedia.orgmdpi.comredalyc.org

Key Propionibacteria Strains in Industrial Production (e.g., Propionibacterium freudenreichii, P. acidipropionici, P. jensenii)

Classical or "dairy" propionibacteria are Gram-positive, non-motile, facultative anaerobic bacteria widely employed in the food and biotechnology sectors. redalyc.orgpropionix.rupropionix.ru These microorganisms are considered safe for consumption and have been used for centuries in the production of Swiss-type cheeses. propionix.runih.gov The most prominent species utilized for industrial propanoic acid fermentation include Propionibacterium freudenreichii, Propionibacterium acidipropionici, and Propionibacterium jensenii. propionix.runih.govnih.gov They produce propanoic acid primarily through the Wood-Werkman or succinate (B1194679) pathway. mdpi.compropionix.ru

Propionibacterium freudenreichii is notable for its use in cheese ripening and the production of vitamin B12. nih.govnih.gov Mutant strains of P. freudenreichii have been developed that demonstrate faster production rates than wild-type strains. nih.govsrce.hr This species can metabolize a variety of carbon sources, including lactose (B1674315) and waste-derived substrates like apple pomace extract. nih.govmdpi.com For instance, P. freudenreichii subsp. shermanii has been studied for its ability to co-ferment glycerol (B35011) and glucose, which can result in both high yield and productivity. nih.gov

Propionibacterium acidipropionici is particularly recognized for its high efficiency and tolerance to acidic conditions, making it a robust candidate for industrial fermentation. nih.govnih.gov Among 17 strains of Propionibacterium, P. acidipropionici ATCC 4875 was reported to achieve the highest propanoic acid yield. nih.govsrce.hr This strain has been successfully used to ferment various substrates, including glycerol, glucose, and whey lactose. nih.govresearchgate.net Research has shown that immobilization of P. acidipropionici in fibrous-bed bioreactors can lead to superior productivity and yield compared to free-cell fermentation. researchgate.net

Propionibacterium jensenii is another significant dairy propionibacteria used for propanoic acid production. nih.govnih.gov Metabolic engineering strategies have been applied to this species to enhance its production capabilities. nih.gov For example, the co-expression of glycerol dehydrogenase and malate (B86768) dehydrogenase genes in P. jensenii has been shown to increase propanoic acid synthesis from glycerol. nih.gov

| Strain | Key Characteristics | Industrial Relevance | References |

|---|---|---|---|

| Propionibacterium freudenreichii | Produces propanoic acid and vitamin B12; metabolizes lactose. | Used in Swiss cheese production and industrial fermentation; engineered strains show enhanced productivity. | nih.govnih.govsrce.hrnih.gov |

| Propionibacterium acidipropionici | High acid tolerance and production yields; robust for industrial processes. | Considered one of the most efficient producers, especially for fermenting waste streams like whey lactose. | nih.govsrce.hrresearchgate.net |

| Propionibacterium jensenii | Effective producer of propanoic acid through the dicarboxylic acid pathway. | A target for metabolic engineering to improve yields, particularly from glycerol. | nih.govnih.govnih.gov |

Alternative Microbial Producers and Their Acid-Producing Capabilities (e.g., Gluconobacter oxydans, Acetobacter pasteurianus)

While propionibacteria are the primary microorganisms for propanoic acid fermentation, other bacteria are well-known for their ability to produce different organic acids. Gluconobacter oxydans and Acetobacter pasteurianus are notable examples of acetic acid bacteria. These organisms are characterized by their capacity for incomplete oxidation of sugars and alcohols, leading to the accumulation of organic acids. While they are not primary producers of propanoic acid, their acid-producing capabilities are significant in biotechnology. Their metabolic activities are generally directed towards the production of compounds such as acetic acid, gluconic acid, and other oxidized products, rather than the reductive pathway required for propanoic acid synthesis.

Diverse Substrate Utilization for Propanoic Acid Bioproduction

A major advantage of microbial fermentation is the ability to utilize a wide range of low-cost, renewable feedstocks. redalyc.org Propionibacteria can metabolize various carbon sources, from simple sugars to complex industrial and agricultural wastes, which is crucial for the economic feasibility of bio-based propanoic acid. propionix.runih.gov

Glucose is a common substrate for propanoic acid fermentation. srce.hr Fermentation of glucose by Propionibacterium is relatively fast but often results in a lower product yield compared to more reduced substrates. nih.gov For instance, P. freudenreichii fermenting glucose achieved a yield of approximately 0.44 g/g. nih.gov

Lactose , the main carbohydrate in cheese whey, is an abundant and inexpensive substrate. mdpi.comresearchgate.net The utilization of whey for propanoic acid production is an effective method of waste valorization. researchgate.netpjoes.com Fermentation of whey lactose by P. acidipropionici in a fibrous-bed bioreactor has demonstrated high propanoic acid productivity and yield. researchgate.net

Glycerol , a major byproduct of biodiesel production, is an excellent substrate for propanoic acid synthesis. nih.govresearchgate.net Due to its more reduced state compared to glucose, glycerol fermentation can achieve higher theoretical yields of propanoic acid. nih.gov Studies with P. freudenreichii have shown yields as high as 0.65 g/g from glycerol. nih.gov Co-fermentation of glycerol and glucose is an effective strategy to balance redox potential and optimize both yield and productivity. nih.govnih.gov A mixture of glycerol and glucose (4:1 ratio) fermented by P. acidipropionici improved the propanoic acid yield to 0.572 g/g, which was significantly higher than with either substrate alone. nih.gov

| Substrate | Microorganism | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | References |

|---|---|---|---|---|---|

| Glucose | P. freudenreichii | - | ~0.39 - 0.44 | 0.19 | nih.govnih.gov |

| Glycerol | P. freudenreichii | - | ~0.65 | 0.11 | nih.gov |

| Glycerol/Glucose Mix | P. acidipropionici | 29.2 | 0.572 | - | nih.gov |

| Whey Lactose/Glycerol Mix | P. freudenreichii | 24.80 | 0.60 | - | pjoes.com |

| Lactic Acid | Veillonella criceti | - | - | 39 | nih.gov |

| Jerusalem Artichoke Hydrolysate | P. acidipropionici | 40 | - | 0.26 | nih.gov |

Lactic acid can be converted to propanoic acid through the acrylate (B77674) pathway. propionix.ru This substrate can yield high productivities; for example, Veillonella criceti can convert lactate (B86563) to propionate (B1217596) at a rate of 39 g/(L·h). nih.gov At a constant pH, lactate fermentation can result in a higher product yield compared to glucose and lactose. nih.govsrce.hr Beyond biotechnology, chemical catalysis also shows the potential of lactic acid as a feedstock, with some processes achieving a near-quantitative conversion to propanoic acid. rsc.orgresearchgate.net

Hemicelluloses , components of lignocellulosic biomass, represent a vast and underutilized source of sugars for fermentation. nih.govsrce.hr Propionibacteria can ferment sugars derived from hemicellulose, such as xylose and arabinose, offering a pathway to produce propanoic acid from non-food biomass. propionix.ru

The use of agricultural residues and industrial byproducts is critical for making bio-production economically competitive. redalyc.orgnih.gov

Jerusalem artichoke hydrolysate , which contains fructose (B13574) and other carbohydrates, has been successfully used as a substrate. nih.gov Fermentation by P. acidipropionici on a medium based on this hydrolysate yielded a propanoic acid concentration of 40 g/L with a productivity of 0.26 g/(L·h). nih.gov Other waste streams like sweet sorghum bagasse hydrolysate, corn steep liquor, and whey permeate have also proven to be effective and low-cost substrates. srce.hrnih.govscielo.br The use of sweet sorghum bagasse hydrolysate supported a propanoic acid yield of 0.51 g/g, which was higher than that from pure glucose. nih.gov

The bioproduction of propanoic acid from propanol (B110389) via fermentation is not a commonly documented pathway. Propanol is typically produced from propanoic acid, not the other way around in a fermentation context. Chemical synthesis routes, such as the oxidation of propanol, are the standard methods for this conversion.

Metabolic Pathway Diversity in Propanoic Acid Fermentation

The microbial synthesis of propanoic acid is characterized by a diversity of metabolic routes, which can be broadly categorized into three main types: primary fermentation pathways, amino acid catabolic pathways, and anabolic pathways. mdpi.com These pathways are utilized by various microorganisms to convert different carbon sources into propanoate.

Methylmalonyl-CoA Pathway (Wood-Werkman Cycle)

The Methylmalonyl-CoA pathway, commonly known as the Wood-Werkman cycle, is a primary fermentation route for propanoic acid production, notably employed by Propionibacterium species. mdpi.comnih.gov This cycle is recognized as the most energetically efficient pathway for propionate fermentation. mdpi.comresearchgate.net The process begins with the carboxylation of pyruvate (B1213749) to form oxaloacetate. This is followed by a series of reactions where oxaloacetate is converted to succinate. The key step in this pathway involves the conversion of succinyl-CoA to methylmalonyl-CoA, which is then decarboxylated to yield propionyl-CoA. biorxiv.orgnih.gov A critical enzyme in this cycle is methylmalonyl-CoA:pyruvate transcarboxylase, which facilitates the transfer of a carboxyl group from methylmalonyl-CoA to pyruvate, generating propionyl-CoA in a manner that conserves ATP. mdpi.com This bypasses the ATP loss associated with fixing carbon dioxide to oxaloacetate, contributing to the pathway's high energy efficiency. mdpi.com The Wood-Werkman cycle has been a significant focus for metabolic engineering, with studies reporting its functional expression in model organisms like Escherichia coli to enable propionate production. nih.govuq.edu.au

Key Enzymes in the Wood-Werkman Cycle researchgate.net

Methylmalonyl-CoA carboxyltransferase: Catalyzes the carboxylation of pyruvate.

Malate dehydrogenase: Converts oxaloacetate to malate.

Fumarase (Fumarate hydratase): Catalyzes the conversion of malate to fumarate (B1241708).

Fumarate reductase/Succinate dehydrogenase: Reduces fumarate to succinate.

Propionyl-CoA:succinate CoA transferase: Transfers CoA from propionyl-CoA to succinate.

Methylmalonyl-CoA mutase: Isomerizes succinyl-CoA to methylmalonyl-CoA.

Methylmalonyl-CoA epimerase: Interconverts stereoisomers of methylmalonyl-CoA.

Acrylate Pathway

The acrylate pathway represents another significant route for propanoic acid fermentation, converting lactate to propionate. nih.gov This pathway is found in bacteria such as Clostridium propionicum and Megasphaera elsdenii. mdpi.comkrishisanskriti.org The process involves the conversion of lactate to lactoyl-CoA, which is then dehydrated to form acryloyl-CoA. biorxiv.org Subsequently, acryloyl-CoA is reduced to propionyl-CoA, the direct precursor of propanoic acid. nih.gov While various substrates like lactate, serine, and alanine (B10760859) can be catabolized through this pathway, glucose fermentation does not typically result in propionate production in native producers. mdpi.com Efforts have been made to metabolically engineer E. coli with genes from the acrylate pathway of C. propionicum. krishisanskriti.orgnih.gov These engineered strains have successfully synthesized propionic acid from glucose, although production levels have been modest, with one study reporting a concentration of 3.7 ± 0.2 mM. nih.gov The low production has been attributed to factors such as low enzymatic activity of the recombinant enzymes, particularly acryloyl-CoA reductase, and potential redox imbalances. krishisanskriti.orgnih.gov

Amino Acid Catabolic and Anabolic Pathways Leading to Propanoate

Conversely, anabolic pathways, which are typically involved in building biomass precursors, can also be harnessed for propionate production. mdpi.com For instance, the citramalate (B1227619) pathway, which condenses pyruvate and acetyl-CoA to produce 2-oxobutanoate (B1229078) (an isoleucine precursor), can be directed towards propionate synthesis. mdpi.com

Process Intensification and Bioreactor Design for Enhanced Productivity

To improve the economic viability of biotechnological propanoic acid production, significant research has focused on process intensification and advanced bioreactor designs. These strategies aim to increase product concentration, yield, and productivity while overcoming challenges like product inhibition.

Impact of pH and Temperature on Production Yield

The pH of the fermentation medium is a critical parameter that significantly influences both cell growth and propanoic acid yield. nih.govsrce.hr For Propionibacterium acidipropionici, the optimal pH range for cell growth is generally between 6.0 and 7.1. nih.gov However, the yield of propanoic acid tends to increase at lower pH values. nih.govresearchgate.net Studies have shown that decreasing the pH from the optimal growth range (6.1-7.1) to a more acidic range (4.5-5.0) can increase the propanoic acid yield from approximately 33% (w/w) to 63% (w/w) during lactose fermentation. nih.gov A pH-shift strategy, where the pH is maintained at 6.5 for the initial growth phase and then shifted to 6.0, has been shown to significantly increase the final propanoic acid concentration compared to fermentation at a constant pH. nih.gov

| pH Range | Specific Growth Rate (h⁻¹) | Propanoic Acid Yield (% w/w) | Acetic Acid Yield (% w/w) | Succinic Acid Yield (% w/w) |

|---|---|---|---|---|

| 4.5 - 5.0 | Decreased | ~63% | 9% - 12% | ~8% |

| 6.0 - 7.1 | ~0.23 | ~33% | 9% - 12% | ~17% (at pH 7.0) |

Data synthesized from a study on lactose fermentation. nih.gov

Fibrous-Bed Bioreactors and Immobilized Cell Fermentation

Immobilized cell fermentation is a key strategy for process intensification, allowing for high cell densities, enhanced productivity, and improved tolerance to product inhibition. propionix.ruresearchgate.net Fibrous-bed bioreactors (FBBs) have emerged as a particularly effective technology for this purpose. propionix.ruresearchgate.net In an FBB, microbial cells are immobilized on a fibrous matrix, such as sugarcane bagasse, which supports a high density of viable cells. researchgate.netnih.gov This configuration facilitates continuous cell renewal and adaptation, leading to higher product concentrations and productivity. researchgate.net

Using a plant fibrous-bed bioreactor (PFB) with immobilized Propionibacterium freudenreichii, researchers have achieved significantly higher propanoic acid concentrations compared to free-cell fermentation. nih.gov One study demonstrated a propionic acid concentration of 41.20 g/L in a PFB, which was 21.07% higher than that from free-cell fermentation under the same conditions. nih.gov By implementing a constant fed-batch strategy in the PFB, a remarkable propionic acid concentration of 136.23 ± 6.77 g/L was achieved, a significant improvement over previously reported values. nih.gov Other immobilization techniques, such as entrapment in calcium alginate, have also proven effective, with immobilized cells demonstrating the ability to be reused for extended periods while retaining high activity. scispace.com

| Fermentation Method | Bioreactor Type | Organism | Max. Propanoic Acid Conc. (g/L) | Key Feature |

|---|---|---|---|---|

| Free Cell (Batch) | Stirred Tank | P. freudenreichii CCTCC M207015 | ~34.03 | Baseline comparison |

| Immobilized Cell (Batch) | Plant Fibrous-Bed (PFB) | P. freudenreichii CCTCC M207015 | 41.20 | 21.07% higher concentration than free cell |

| Immobilized Cell (Fed-Batch) | Plant Fibrous-Bed (PFB) | P. freudenreichii CCTCC M207015 | 136.23 | High-density culture with constant feeding |

| Immobilized Cell (Continuous) | Immobilized Cell Reactor (ICR) | P. acidipropionici | Data not specified for max conc., but successful conversion of 120 g/L sugar | Cells entrapped in calcium alginate |

Data compiled from sources. nih.govscispace.com

Co-culture Technology for Optimized Carbon Conversion

The biotechnological production of propanoic acid has increasingly explored the use of co-culture or synthetic microbial consortia to enhance the efficiency of carbon source conversion. This strategy leverages the distinct metabolic capabilities of different microorganisms to create synergistic pathways that can overcome the limitations of single-strain fermentations, leading to higher yields and productivity.

Table 1: Examples of Co-culture Systems for Propanoic Acid-related Production

| Microorganism 1 | Microorganism 2 | Carbon Source | Intermediate | Final Product | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Acetobacterium wieringae | Anaerotignum neopropionicum | Carbon Monoxide (CO) | Ethanol (B145695), Acetate (B1210297) | Propionate | Demonstrated conversion of CO to propionate with a titer of ~24 mM. | researchgate.net |

| Propionibacterium freudenreichii | Clostridium beijerinckii | Glycerol | Propionic Acid | 1-Propanol, 2-Propanol | Co-culture increased total solvent production by 58% and propanol by 98% compared to monoculture. | nih.gov |

| Bacillus coagulans / Lactobacillus zeae | Veillonella criceti | Glucose | Lactate | Propionate | Demonstrates a two-step fermentation where one bacterium produces lactate for the other to convert to propionate. | nih.gov |

Metabolic Roles and Pathway Integration of Propanoic Acid in Biological Systems

In the microbial world, propanoic acid is a key intermediate and a final product of various anaerobic fermentation pathways. creative-proteomics.comresearchgate.net Its production is a strategy for many bacteria to reoxidize reduced cofactors (like NADH) generated during glycolysis, thus maintaining redox balance and allowing for continued energy generation under anaerobic conditions. researchgate.netmdpi.com

Propanoic acid biosynthesis occurs through several major routes:

The Wood-Werkman or Succinate Pathway: This is one of the most efficient pathways, utilized by genera such as Propionibacterium. researchgate.net It involves the carboxylation of pyruvate to form oxaloacetate, which is then reduced to succinate. Succinate is subsequently converted to methylmalonyl-CoA and finally to propionyl-CoA, which is then converted to propanoic acid. mdpi.com

The Acrylate Pathway: Used by bacteria like Clostridium propionicum, this pathway involves the reduction of lactate to lactyl-CoA, followed by dehydration to acrylyl-CoA, and a final reduction to propionyl-CoA. researchgate.netresearchgate.net

The 1,2-Propanediol Pathway: Some organisms can ferment deoxy sugars (like fucose and rhamnose) to produce propanoic acid via a 1,2-propanediol intermediate. mdpi.comresearchgate.net

Amino Acid Catabolism: Propanoic acid can also be generated from the breakdown of certain amino acids, including threonine, methionine, valine, and isoleucine. mdpi.comresearchgate.net

These pathways highlight propanoic acid's role as a metabolic sink for electrons and carbon, central to the catabolism of diverse substrates in various microbial ecosystems, from the human gut to industrial fermenters. mdpi.comresearchgate.net

In mammals, propanoic acid is primarily produced by the gut microbiota through the fermentation of dietary fiber. najah.edunih.gov Once absorbed into the portal vein, it is transported to the liver, which metabolizes about 90% of it, with the remainder entering peripheral circulation. nih.gov It plays a significant role in the host's intermediary metabolism.

Propanoic acid serves as an important energy substrate. In the mitochondria of liver cells, it is first activated to its coenzyme A thioester, propionyl-CoA. najah.edunih.gov Unlike fatty acids with an even number of carbons that are broken down exclusively to acetyl-CoA, the three-carbon propionyl-CoA follows a different metabolic route. nih.gov

The catabolism of propionyl-CoA involves three key steps:

Carboxylation: The enzyme propionyl-CoA carboxylase, which requires biotin (B1667282) (vitamin B7) as a cofactor, carboxylates propionyl-CoA to form D-methylmalonyl-CoA. usmlestrike.comwikipedia.org

Isomerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. nih.govnih.gov

Rearrangement: The vitamin B12-dependent enzyme methylmalonyl-CoA mutase catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA. nih.govusmlestrike.comnih.gov

Succinyl-CoA is an intermediate of the citric acid cycle (TCA cycle). najah.edureactome.org By entering the cycle at this point, propanoic acid contributes to the pool of TCA intermediates, a process known as anaplerosis. nih.govnih.gov The carbon atoms from propanoic acid can then be fully oxidized to CO2 to generate ATP, or they can be drawn off for gluconeogenesis (the synthesis of glucose), making propanoic acid a glucogenic precursor. najah.edureactome.org This is a unique capability among short-chain fatty acids, as the biochemistry of the TCA cycle does not permit a net synthesis of glucose from acetyl-CoA derived from acetate or butyrate. najah.edu

Propanoic acid exerts significant influence over lipid metabolism, primarily through inhibitory actions on lipid synthesis. creative-proteomics.com In isolated rat hepatocytes, propionate has been shown to be an effective inhibitor of fatty acid synthesis and, to a lesser degree, cholesterol synthesis. nih.govcambridge.org This inhibitory effect is particularly pronounced when acetate is the primary source of acetyl-CoA for lipogenesis, a situation that occurs with diets rich in fermentable fibers which lead to high portal vein concentrations of both acetate and propionate. nih.govcambridge.org

The mechanisms for this inhibition include:

Reduced Acetyl-CoA Availability: Propionate can impair the net utilization of acetate by hepatocytes, thereby reducing the pool of acetyl-CoA available for fatty acid synthesis. nih.govcambridge.org

Enzyme Regulation: Propionic acid and other short-chain fatty acids (SCFAs) can inhibit basal and insulin-stimulated de novo lipogenesis. This is associated with the increased phosphorylation and subsequent inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in the synthesis of fatty acids. nih.gov

Furthermore, propanoic acid can reduce fatty acid levels in the plasma by inhibiting lipolysis (the breakdown of stored fat) in adipose tissue and suppressing the production of fatty acids in the liver. najah.edunih.gov These effects on lipid metabolism are linked to changes in the expression of related genes. creative-proteomics.com

Table 2: Effects of Propanoic Acid on Lipid Metabolism in Rat Hepatocytes

| Metabolic Process | Substrate Used for Measurement | Effect of Propionate | Concentration | Reference |

|---|---|---|---|---|

| Fatty Acid Synthesis | ³H₂O | Effective Inhibition | ≥ 0.6 mmol/l | nih.govcambridge.org |

| Cholesterol Synthesis | ³H₂O | Inhibition (lesser extent) | ≥ 0.6 mmol/l | nih.govcambridge.org |

| ¹⁴C Incorporation into Lipids | 1-[¹⁴C]acetate | Effective Inhibition | Moderate | nih.govcambridge.org |

| Net Acetate Utilization | Acetate | Impaired | Not specified | nih.govcambridge.org |

| De Novo Lipogenesis (Basal) | - | Inhibition | Not specified | nih.gov |

| De Novo Lipogenesis (Insulin-Stimulated) | - | Inhibition | Not specified | nih.gov |

Propanoic acid is increasingly recognized for its beneficial role in regulating blood glucose levels and improving insulin (B600854) sensitivity. As a product of dietary fiber fermentation, it is a key link between diet, the gut microbiome, and host metabolic health. najah.edunih.gov

Studies have demonstrated that propanoic acid can improve glucose homeostasis through several mechanisms. mdpi.com It has been shown to enhance insulin-stimulated glucose uptake in key metabolic tissues like adipocytes (fat cells) and myotubes (muscle cells). nih.govnih.gov This effect appears to be mediated, at least in part, through G protein-coupled receptor 41 (GPR41), which is activated by SCFAs like propionate. nih.gov The activation of this receptor can stimulate the cellular machinery responsible for transporting glucose from the bloodstream into cells in response to insulin. nih.gov

Production and Function of Propanoic Acid in the Gut Microbiome

Propanoic acid, also known as propionate, is a significant short-chain fatty acid (SCFA) produced in the human gut. It is primarily generated through the anaerobic fermentation of dietary fibers by the gut microbiota. mdpi.com As a key microbial metabolite, propionate plays a crucial role in gut health and systemic physiological processes. mdpi.comcreative-proteomics.com

Fermentation of Dietary Fibers by Commensal Bacteria

The production of propanoic acid in the colon is a direct result of the metabolic activity of commensal bacteria on indigestible carbohydrates. creative-proteomics.com Dietary fibers, such as nonstarch polysaccharides, oligosaccharides, and resistant starch, escape digestion in the small intestine and arrive in the large intestine where they are fermented by anaerobic bacteria. mdpi.com

Different types of dietary fibers can influence the amount of propionate produced. For instance, studies have shown that pectin (B1162225) fermentation tends to yield more acetate and propionate, while resistant starch favors the production of butyrate. wjgnet.com An in vitro study evaluating various fiber mixtures found that guar (B607891) gum mixtures resulted in higher propionic acid production compared to mixtures containing oligofructose, inulin, resistant starch, cellulose (B213188), arabic gum, and soy polysaccharides. nutricialearningcenter.com

The composition of the gut microbiota is a determining factor in SCFA production. wjgnet.com Bacteria belonging to the Bacteroidetes phylum are known to be significant producers of acetate and propionate. wjgnet.com Specific bacterial species have been positively correlated with propionic acid production. For example, research in felines identified a positive correlation between the relative abundance of Prevotella 9 copri and Blautia caecimuris and the concentration of propionic acid in fecal samples during diet-induced weight loss. nih.gov

| Dietary Fiber Source | Relative Propionate Production | Key Fermenting Bacteria Phylum |

|---|---|---|

| Pectin | Higher | Bacteroidetes |

| Guar Gum | Higher | Not Specified |

| Resistant Starch | Lower (relative to Butyrate) | Firmicutes |

| Inulin, Oligofructose, Cellulose | Lower (in some mixtures) | Not Specified |

Impact on Gut Barrier Function and Intestinal Environment

Propanoic acid is integral to maintaining the integrity of the intestinal barrier, a critical defense layer that separates the gut lumen from the host's circulatory system. nih.govnih.gov A functional barrier regulates the absorption of nutrients while preventing the translocation of harmful substances like toxins and pathogens. nih.gov

Research has demonstrated that propanoic acid can protect and enhance intestinal barrier function. nih.gov It helps to maintain the expression and proper localization of tight junction proteins, such as ZO-1, occludin, and claudin-1, which are essential for sealing the space between intestinal epithelial cells. nih.gov In studies using intestinal epithelial cells (IEC-6) challenged with lipopolysaccharide (LPS), a component of pathogenic bacteria, treatment with propionic acid counteracted the LPS-induced decrease in transepithelial electrical resistance (TEER), a measure of barrier integrity, and restored the levels of these crucial tight junction proteins. nih.gov

Furthermore, propanoic acid exerts anti-inflammatory effects within the gut. nih.gov It can inhibit the activation of inflammatory pathways, such as the TLR4/NF-κB signaling pathway, which is often triggered by bacterial endotoxins like LPS. nih.govresearchgate.net By suppressing this pathway, propionate can reduce the inflammatory response that contributes to barrier dysfunction. nih.gov It has also been shown to inhibit the activation of the NLRP3 inflammasome, another key component of the inflammatory process in the gut. researchgate.net This modulation of the intestinal environment helps to create a state of homeostasis and protects against conditions associated with a "leaky gut". nih.gov

| Mechanism of Action | Effect on Gut Barrier | Key Proteins/Pathways Involved |

|---|---|---|

| Enhancement of Tight Junctions | Increased barrier integrity | ZO-1, Occludin, Claudin-1 |

| Anti-inflammatory Effects | Reduced inflammation-induced damage | Inhibition of TLR4/NF-κB pathway |

| Inhibition of Inflammasome | Decreased inflammatory response | NLRP3 Inflammasome |

Propionate Pathway in Amino Acid and Fatty Acid Catabolism

Propionyl-CoA, the coenzyme A derivative of propanoic acid, is a key intermediate in the catabolism of various molecules. wikipedia.org This metabolic pathway is crucial for energy generation and providing intermediates for other central metabolic routes like the citric acid cycle. usmlestrike.comreactome.org The reactions of the propionyl-CoA catabolism occur within the mitochondrial matrix. reactome.org

Propionyl-CoA is generated from several sources:

Odd-Chain Fatty Acid Oxidation: The beta-oxidation of fatty acids with an odd number of carbon atoms results in the production of acetyl-CoA until a final three-carbon propionyl-CoA molecule remains. usmlestrike.comnih.gov

Amino Acid Catabolism: The breakdown of certain amino acids, specifically the branched-chain amino acids valine and isoleucine, as well as threonine and methionine, yields propionyl-CoA. wikipedia.orgusmlestrike.com

Cholesterol Side-Chain Oxidation: The breakdown of the cholesterol side chain during the formation of bile acids also produces propionyl-CoA as a byproduct. wikipedia.org

Once formed, propionyl-CoA enters a three-step pathway to be converted into succinyl-CoA, an intermediate of the citric acid cycle. reactome.orgnih.gov

Carboxylation: Propionyl-CoA is first carboxylated to D-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. This reaction requires biotin (vitamin B7) as a cofactor. usmlestrike.comnih.gov

Isomerization (Epimerization): D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase. nih.gov

Rearrangement: Finally, L-methylmalonyl-CoA is rearranged to form succinyl-CoA by the enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor. usmlestrike.comnih.gov

The resulting succinyl-CoA can then enter the citric acid cycle to be oxidized for energy production or be used for gluconeogenesis, making this pathway an important anaplerotic route (a pathway that replenishes intermediates of a metabolic cycle). usmlestrike.comreactome.org This is a notable exception to the general rule that fatty acids cannot be converted to glucose in animals. usmlestrike.com

| Step | Substrate | Product | Enzyme | Required Cofactor |

|---|---|---|---|---|

| 1 | Propionyl-CoA | D-methylmalonyl-CoA | Propionyl-CoA carboxylase | Biotin (B7) |

| 2 | D-methylmalonyl-CoA | L-methylmalonyl-CoA | Methylmalonyl-CoA epimerase | None |

| 3 | L-methylmalonyl-CoA | Succinyl-CoA | Methylmalonyl-CoA mutase | Vitamin B12 |

Interactions and Co Metabolism of Butane 2,3 Diol and Propanoic Acid in Biotechnological Contexts

Overlapping Metabolic Precursors and Divergent Biosynthetic Routes

The biosynthesis of both butane-2,3-diol and propanoic acid often originates from a central intermediate in microbial metabolism, highlighting a point of potential competition and co-regulation. Understanding these shared precursors and the distinct enzymatic pathways that follow is fundamental to designing efficient co-production systems.

Pyruvate (B1213749) as a Common Node in Fermentative Metabolism

In many fermentative microorganisms, the glycolysis of carbohydrates culminates in the production of pyruvate. wikipedia.org This three-carbon keto acid stands at a critical metabolic crossroads, from which numerous biosynthetic pathways diverge to produce a wide array of compounds, including both butane-2,3-diol and propanoic acid. researchgate.netresearchgate.net

The pathway to butane-2,3-diol typically begins with the condensation of two pyruvate molecules by the enzyme α-acetolactate synthase to form α-acetolactate. researchgate.netresearchgate.netresearchgate.net This intermediate is then decarboxylated by α-acetolactate decarboxylase to yield acetoin (B143602). researchgate.netnih.gov Finally, acetoin is reduced to 2,3-butanediol (B46004) by butanediol (B1596017) dehydrogenase (also known as acetoin reductase), a step that consumes NADH. nih.govnih.gov This pathway is a hallmark of mixed acid fermentation, often employed by bacteria such as Klebsiella, Enterobacter, and Bacillus species. wikipedia.orgnih.govnih.gov

Conversely, the biosynthesis of propanoic acid from pyruvate can proceed via several routes, with the Wood-Werkman cycle being a prominent example, particularly in Propionibacterium species. wikipedia.orgslideshare.net In this pathway, pyruvate is carboxylated to form oxaloacetate, which is subsequently reduced through a series of reactions (malate, fumarate (B1241708), and succinate) to eventually form propionyl-CoA, the direct precursor to propanoic acid. propionix.ru Other routes to propionate (B1217596) from pyruvate, such as the acrylate (B77674) pathway, also exist in different microorganisms. nih.govmdpi.com

The position of pyruvate as the common starting point for these distinct, multi-step enzymatic pathways underscores its central role in determining the metabolic fate of carbon during fermentation. researchgate.netresearchgate.net

Exploration of Microbial Consortia for Co-production or Sequential Production

The complexity of simultaneously optimizing divergent metabolic pathways within a single organism has led to research into microbial consortia, where two or more microbial populations work synergistically. nih.gov Such systems can be designed for the co-production or sequential production of butane-2,3-diol and propanoic acid.

In a sequential production model, one microorganism could first convert a carbohydrate feedstock into an intermediate that a second microorganism then utilizes. For example, a lactic acid bacterium could ferment glucose to lactate (B86563), which is then introduced to a culture of Propionibacterium that can efficiently convert lactate into propionate via the acrylate pathway. mdpi.com A separate fermentation using a microbe like Klebsiella oxytoca could then be run on the same initial feedstock to produce 2,3-butanediol.

A more integrated co-production model involves designing a consortium where different microbes carry out their specialized functions in a single vessel. For instance, a robust glucose-fermenting organism that produces 2,3-butanediol could be co-cultured with a specialist bacterium that produces propionic acid from a different substrate or from byproducts of the first organism. The challenge in such systems lies in maintaining a stable population balance and avoiding the accumulation of inhibitory intermediates.

Reciprocal Influences of Short-Chain Fatty Acids on Butane-2,3-diol Bioproduction

The fermentation broth is a complex chemical environment where the products of one pathway can influence the efficiency and direction of another. Short-chain fatty acids (SCFAs), such as acetic and propionic acid, which are common byproducts of mixed-acid fermentation, can exert significant effects on the production of 2,3-butanediol.

Synergistic Effects of Acetic Acid and Propionic Acid on 2,3-Butanediol Yields

Contrary to being simple inhibitory byproducts, certain concentrations of SCFAs have been shown to enhance the production of 2,3-butanediol. Research on Saccharomyces cerevisiae has demonstrated that the exogenous addition of different SCFAs can have varied, concentration-dependent effects on 2,3-BDO yields. Notably, the addition of acetic acid at a specific concentration was found to significantly increase the final titer of 2,3-butanediol. This suggests a positive regulatory or metabolic role for acetate (B1210297) in promoting the carbon flux towards 2,3-BDO.

One study found that adding 1.0 g/L of acetic acid to a Saccharomyces cerevisiae W141 fermentation resulted in a 2,3-BDO yield of 3.25 g/L, a 66.59% increase compared to the control culture without added acetate. mdpi.com This enhancement was correlated with a significant increase in the expression of bdh1, a key gene involved in the synthesis of 2,3-BDO. mdpi.com

| Additive | Concentration (g/L) | 2,3-BDO Yield (g/L) | Percentage Increase (%) | Source(s) |

| None (Control) | 0 | 1.95 | N/A | mdpi.com |

| Acetic Acid | 1.0 | 3.25 | 66.59 | mdpi.com |

This interactive table summarizes the synergistic effect of acetic acid on 2,3-butanediol production by S. cerevisiae W141.

Metabolic Cross-talk and Regulatory Mechanisms in Mixed Fermentations

The synergistic effects of SCFAs on 2,3-butanediol production are rooted in complex metabolic cross-talk and regulatory mechanisms, particularly concerning cellular redox balance. researchgate.net Fermentation processes generate reduced cofactors like NADH, which must be reoxidized to NAD+ to maintain glycolytic flux. The production of acidic fermentation products like lactate and acetate often competes for this pool of NADH. researchgate.net

The synthesis of 2,3-butanediol from pyruvate is a less acidic and more electron-sinking pathway compared to other mixed-acid products. wikipedia.org The final step, the reduction of acetoin to 2,3-BDO, consumes one molecule of NADH. mdpi.com In an environment with accumulating acids, such as acetic and propionic acid, the intracellular pH can drop, stressing the cell. Shifting carbon flux towards the production of the neutral compound 2,3-butanediol is a recognized strategy for microorganisms to mitigate excessive acidification. nih.govwikipedia.org

Furthermore, studies have shown that 2,3-BDO biosynthesis can be indispensable for the elimination of toxic acetate generated during overflow metabolism. nih.gov The 2,3-BDO pathway can supply the NADH required for other reactions, such as the conversion of acetyl-CoA to ethanol (B145695), which helps detoxify the cell. nih.gov This metabolic coupling demonstrates a sophisticated regulatory network where the presence of one acid (acetate) can trigger the production of 2,3-BDO to maintain metabolic homeostasis.

Conceptual Frameworks for Integrated Biorefineries Targeting Both Compounds

The development of integrated biorefineries aims to maximize economic viability and sustainability by converting renewable feedstocks into multiple value-added products. nih.gov A conceptual framework for co-producing butane-2,3-diol and propanoic acid would leverage their shared metabolic origin from pyruvate while accommodating their distinct production requirements.

Such a biorefinery could utilize lignocellulosic biomass, such as agricultural residues (e.g., rice straw) or industrial wastes (e.g., crude glycerol (B35011) from biodiesel production), as a low-cost feedstock. nih.govnih.govtaylorfrancis.com The process would begin with pretreatment and enzymatic hydrolysis to release fermentable sugars (e.g., glucose, xylose, arabinose).

From this sugar-rich hydrolysate, several production scenarios are possible:

Sequential Fermentation: The hydrolysate could first be fermented by a high-yield 2,3-butanediol producer (e.g., Klebsiella pneumoniae or engineered S. cerevisiae). nih.govnih.gov The spent fermentation broth, potentially containing residual sugars and acetate, could then be used as a feedstock for a second fermentation with a propionic acid-producing specialist like Propionibacterium acidipropionici. researchgate.net

Parallel Fermentation: The hydrolysate stream could be split to feed two separate, optimized fermentation processes simultaneously—one for 2,3-butanediol and one for propanoic acid.

Engineered Co-fermentation: A single, metabolically engineered microorganism or a stable synthetic consortium could be developed to produce both chemicals from the sugar platform in a single vessel. This represents a significant metabolic engineering challenge but offers the most integrated and potentially cost-effective approach.

Advanced Analytical Methodologies for Butane 2,3 Diol and Propanoic Acid in Academic Research

Chromatographic Techniques for High-Resolution Analysis